Benzyl 2-[(pyridin-4-yl)oxy]propanoate
Description
Benzyl 2-[(pyridin-4-yl)oxy]propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a pyridin-4-yloxy group at the 2-position and a benzyl ester moiety. Its molecular formula is C₁₅H₁₅NO₃, though specific derivatives or analogs may exhibit variations in substituents.
Key synthetic routes involve coupling reactions between pyridin-4-ol derivatives and activated propanoate intermediates. Spectral data (e.g., IR, ¹H NMR) confirm the presence of ester carbonyl (C=O) stretching at ~1707 cm⁻¹ and pyridinyl aromatic resonances in the δ 7–8 ppm range .
Properties
CAS No. |
605680-48-6 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-pyridin-4-yloxypropanoate |
InChI |
InChI=1S/C15H15NO3/c1-12(19-14-7-9-16-10-8-14)15(17)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
HAGFUJOGSPSOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Functional Group Diversity : The pyridinyloxy group in the target compound contrasts with the isoindolin-dione in 5o and the phosphoramidate in 21f , leading to divergent reactivity.
- Synthetic Efficiency : The target compound’s synthesis achieves an 88% yield via bromide coupling , whereas 5o attains 98% yield under milder GP-VI conditions .
Agrochemical Propanoate Esters
Table 2: Pyridine/Phenoxypropanoate-Based Pesticides
Key Observations :
- Bioactivity : Unlike agrochemical analogs (e.g., fluazifop-P-butyl), the target compound lacks electron-withdrawing groups (e.g., Cl, CF₃) critical for herbicidal activity .
- Ester Flexibility : The benzyl ester in the target compound may hinder hydrolysis compared to ethyl/butyl esters in pesticides, reducing bioavailability .
Physicochemical and Spectroscopic Comparisons
IR and NMR Data
- IR Stretching :
- ¹H NMR :
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